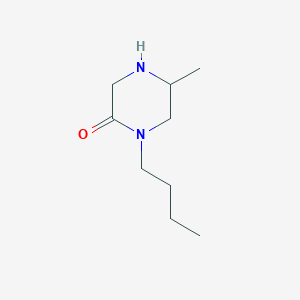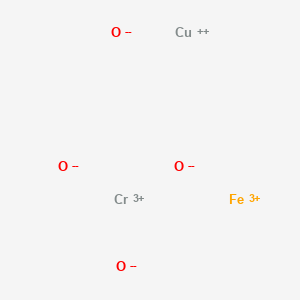
Chromium copper iron oxide (Cr2CuFe2O7)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium copper iron oxide (Cr2CuFe2O7) is a complex metal oxide that combines the properties of chromium, copper, and iron. This compound is of significant interest due to its unique structural, electronic, and catalytic properties. It is commonly used in various industrial applications, including catalysis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chromium copper iron oxide can be synthesized through various methods, including co-precipitation and solid-state reactions. One common method involves the precipitation of iron, chromium, and copper nitrates with sodium carbonate, followed by washing and drying . The resulting precipitate is then calcined at high temperatures to form the desired oxide.
Industrial Production Methods: In industrial settings, the production of chromium copper iron oxide typically involves large-scale co-precipitation processes. The metal nitrates are dissolved in water, and a precipitating agent such as sodium carbonate is added. The precipitate is filtered, washed, and dried before being calcined in a furnace to achieve the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Chromium copper iron oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of the metal ions and the reaction conditions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions often involve the exchange of metal ions in the oxide lattice with other metal ions under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxidation state oxides, while reduction may yield lower oxidation state oxides or even metallic forms of the constituent metals.
Wissenschaftliche Forschungsanwendungen
Chromium copper iron oxide has a wide range of scientific research applications:
Materials Science: The compound is studied for its unique electronic and magnetic properties, making it useful in the development of advanced materials.
Environmental Science: Chromium copper iron oxide is investigated for its potential in environmental remediation, particularly in the removal of pollutants from water and air.
Energy Storage: The compound is explored for its potential use in energy storage devices, such as batteries and supercapacitors.
Wirkmechanismus
The mechanism by which chromium copper iron oxide exerts its effects is complex and involves multiple pathways:
Catalytic Activity: The catalytic activity of the compound is attributed to the presence of multiple oxidation states of chromium, copper, and iron, which facilitate redox reactions.
Electronic Structure: The unique electronic structure of the compound allows for efficient electron transfer, enhancing its catalytic and electronic properties.
Surface Interactions: The surface of chromium copper iron oxide can adsorb and activate reactant molecules, further contributing to its catalytic efficiency.
Vergleich Mit ähnlichen Verbindungen
Chromium copper iron oxide can be compared with other similar compounds, such as:
Copper Chromium Oxide (CuCrO2): This compound is known for its high electrical conductivity and is used in transparent conducting films.
Iron Chromium Oxide (FeCrO3): Known for its magnetic properties, this compound is used in magnetic storage devices.
Copper Iron Oxide (CuFeO2): This compound is studied for its potential use in photocatalysis and solar energy conversion.
Chromium copper iron oxide stands out due to its combination of catalytic, electronic, and magnetic properties, making it a versatile material for various applications.
Eigenschaften
CAS-Nummer |
55353-02-1 |
|---|---|
Molekularformel |
CrCuFeO4 |
Molekulargewicht |
235.38 g/mol |
IUPAC-Name |
copper;chromium(3+);iron(3+);oxygen(2-) |
InChI |
InChI=1S/Cr.Cu.Fe.4O/q+3;+2;+3;4*-2 |
InChI-Schlüssel |
SDDTYMUDONYZBG-UHFFFAOYSA-N |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[Cr+3].[Fe+3].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




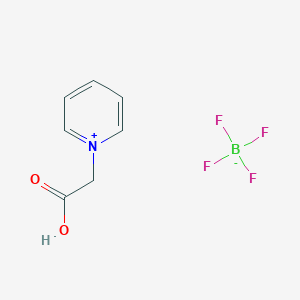

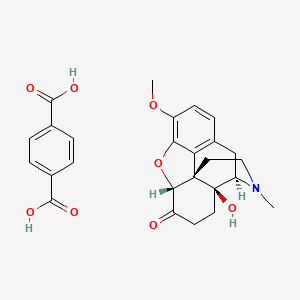
![Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13757697.png)
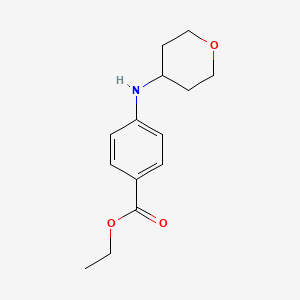
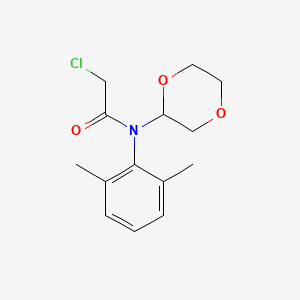

![3-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13757718.png)

![barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B13757728.png)
![6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13757744.png)
